- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene, Journal of the American Chemical Society, 2019, 141(1), 657-670
Cas no 96203-70-2 (Pancratistatin)
Pancratistatin structure
Product Name:Pancratistatin
CAS番号:96203-70-2
MF:C14H15NO8
メガワット:325.270804643631
CID:1001954
PubChem ID:441597
Update Time:2025-05-22
Pancratistatin 化学的及び物理的性質
名前と識別子
-
- Pancratistatin
- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
- Pancuronium Bromide
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)
- (+)-Pancratistatin
- NSC 349156
- Pancratistatine
- NSC-349156
- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-
- NCI60_003105
- Q7130395
- 96203-70-2
- CHEBI:7906
- SMP1_000217
- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
- DTXSID501315881
- 4GUM4B7K5B
- NSC349156
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one
- UNII-4GUM4B7K5B
- MLS002701837
- VREZDOWOLGNDPW-ALTGWBOUSA-N
- B844009K070
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
- NS00126096
- CHEMBL419335
- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-
- SCHEMBL93612
- C08535
- HY-102010
- CS-0022453
- SMR001565430
- GLXC-02877
- DA-56579
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine
-
- インチ: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
- InChIKey: VREZDOWOLGNDPW-ALTGWBOUSA-N
- ほほえんだ: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O
計算された属性
- せいみつぶんしりょう: 325.08
- どういたいしつりょう: 325.08
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 149A^2
- 疎水性パラメータ計算基準値(XlogP): -1.6
じっけんとくせい
- 密度みつど: 1.824
- ふってん: 661.426°C at 760 mmHg
- フラッシュポイント: 353.818°C
- 屈折率: 1.752
- PSA: 148.71000
- LogP: -1.89750
Pancratistatin 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P173600-0.5mg |
Pancratistatin |
96203-70-2 | 0.5mg |
$ 145.00 | 2022-06-03 | ||
| TRC | P173600-2.5mg |
Pancratistatin |
96203-70-2 | 2.5mg |
$ 804.00 | 2023-09-06 | ||
| TRC | P173600-5mg |
Pancratistatin |
96203-70-2 | 5mg |
$ 1384.00 | 2023-09-06 | ||
| TRC | P173600-.5mg |
Pancratistatin |
96203-70-2 | 5mg |
$178.00 | 2023-05-17 | ||
| MedChemExpress | HY-102010-1mg |
Pancratistatin |
96203-70-2 | 1mg |
¥7000 | 2025-04-15 | ||
| A2B Chem LLC | AY10075-2mg |
Pancratistatin |
96203-70-2 | ≥98% | 2mg |
$1177.00 | 2024-07-18 | |
| A2B Chem LLC | AY10075-2.5mg |
Pancratistatin |
96203-70-2 | 2.5mg |
$844.00 | 2023-12-29 | ||
| A2B Chem LLC | AY10075-5mg |
Pancratistatin |
96203-70-2 | 5mg |
$1366.00 | 2023-12-29 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_920642-2mg |
Pancratistatin, 98% |
96203-70-2 | 98% | 2mg |
¥12250.00 | 2025-04-11 |
Pancratistatin 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C; 25 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Dowex 50W-X8
1.2 Reagents: Dowex 50W-X8
リファレンス
- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302
合成方法 3
はんのうじょうけん
1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt
リファレンス
- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol
リファレンス
- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay, Journal of Organic Chemistry, 2001, 66(8), 2583-2587
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
リファレンス
- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems, Journal of the American Chemical Society, 1995, 117(12), 3643-4
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 2 h, rt
リファレンス
- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
リファレンス
- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin, Journal of Organic Chemistry, 2012, 77(24), 11377-11382
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium iodide Solvents: Dimethylformamide
リファレンス
- Asymmetric Total Synthesis of (+)-Pancratistatin, Journal of the American Chemical Society, 1995, 117(40), 10143-4
合成方法 10
はんのうじょうけん
1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
リファレンス
- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene, Journal of the American Chemical Society, 2017, 139(44), 15656-15659
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol
リファレンス
- Synthesis of pancratistatin, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
リファレンス
- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene, Organic Letters, 2017, 19(11), 2985-2988
合成方法 13
はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C → 0 °C
1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C
1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C
リファレンス
- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block, Tetrahedron Letters, 2006, 47(22), 3707-3710
Pancratistatin Raw materials
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-
- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-
- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one
Pancratistatin Preparation Products
Pancratistatin 関連文献
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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